N-(3,4-dimethoxybenzyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-8-7-12(9-16(15)22-2)10-18-17-13-5-3-4-6-14(13)19-11-20-17/h3-9,11H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMICFBZXHAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3,4 Dimethoxybenzyl Quinazolin 4 Amine and Its Derivatives
Strategies for Quinazolin-4-amine (B77745) Core Construction
The formation of the foundational quinazoline (B50416) ring is a critical step, with numerous synthetic routes developed by chemists. nih.govnih.gov These strategies can be broadly categorized into two main approaches: the de novo construction of the heterocyclic system through cyclization reactions and the chemical modification of an already existing quinazoline scaffold. nih.govchim.it
The de novo synthesis of the quinazoline skeleton is a versatile approach that allows for the introduction of various substituents from the initial stages. These methods typically involve the condensation and subsequent cyclization of ortho-substituted aniline (B41778) derivatives.
Common starting materials for these cyclization reactions include:
2-Aminobenzonitriles: These are versatile precursors that can react with a range of reagents. For example, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org
2-Aminobenzamides: These compounds are widely used for quinazolinone synthesis, which can then be converted to quinazolinamines. organic-chemistry.orgnih.gov A classic approach is the reaction of 2-aminobenzamide (B116534) with aldehydes, often catalyzed by acids like p-toluenesulfonic acid, followed by an oxidation step to yield the quinazolin-4(3H)-one. researchgate.net Another method involves a copper-catalyzed reaction with nitriles. organic-chemistry.org
Isatoic Anhydrides: Reaction of isatoic anhydride (B1165640) with amines is a well-established method for forming quinazolinone derivatives. researchgate.net This can be followed by further functionalization to obtain the desired amine.
2-Aminoaryl Ketones or Aldehydes: These precursors can undergo multi-component reactions. For instance, a three-component reaction of 2-aminoaryl ketones, aldehydes, and a nitrogen source like ammonium (B1175870) acetate, often catalyzed by iodine, provides a direct route to highly substituted quinazolines. nih.gov Similarly, 2-aminobenzyl alcohols can be oxidized in situ to the corresponding aldehydes and then cyclized. mdpi.comnih.gov
Various catalytic systems have been developed to promote these cyclizations, including metal-free conditions using iodine or acids, and transition-metal-catalyzed reactions involving copper, palladium, iron, or cobalt. nih.govorganic-chemistry.orgmdpi.com The choice of method depends on the desired substitution pattern and the availability of starting materials.
An alternative to de novo synthesis is the functionalization of a pre-formed quinazoline ring. This is a powerful strategy, particularly for introducing substituents at the 2- and 4-positions. chim.itresearchgate.net The most common and pivotal intermediate for introducing a 4-amino group is a 4-haloquinazoline , typically 4-chloroquinazoline (B184009) . nih.govnih.gov
The process generally involves:
Synthesis of a Quinazolin-4(3H)-one: This is often achieved through the cyclization methods described previously (e.g., from 2-aminobenzamides). researchgate.net
Chlorination: The quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or trichloroisocyanuric acid (TCCA), to convert the hydroxyl group at C4 into a good leaving group, the chloro group, yielding a 4-chloroquinazoline derivative. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNA_r): The resulting 4-chloroquinazoline is highly susceptible to nucleophilic attack at the C4 position. nih.gov This allows for the introduction of an amine by reacting the 4-chloroquinazoline with a suitable primary or secondary amine. nih.gov This final step is crucial for the introduction of the desired benzylamine (B48309) moiety.
This functionalization approach is highly modular, enabling the synthesis of a large library of 4-aminoquinazoline derivatives by varying the amine nucleophile used in the final step. nih.govrroij.com
Introduction of the N-(3,4-Dimethoxybenzyl) Moiety
The defining feature of the target molecule is the 3,4-dimethoxybenzyl group attached to the nitrogen at position 4. This substituent is typically introduced in the final stages of the synthesis.
The most direct and widely employed method for installing the N-benzyl group is through a Nucleophilic Aromatic Substitution (SNA_r) reaction. chim.itbohrium.com This involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline, with the desired amine. nih.gov
In the context of synthesizing N-(3,4-dimethoxybenzyl)quinazolin-4-amine, this key coupling step involves reacting 4-chloroquinazoline with 3,4-dimethoxybenzylamine (B142225). The nucleophilic nitrogen of the amine attacks the electron-deficient C4 carbon of the quinazoline ring, displacing the chloride ion and forming the C-N bond. nih.govnih.gov The reaction is often facilitated by a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), to neutralize the HCl generated during the reaction. nih.govnih.gov Solvents like isopropanol, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are commonly used. nih.govnih.gov
Another approach termed "direct amination" can involve the activation of the C4-OH group of a quinazolin-4(3H)-one using reagents like 4-toluenesulfonyl chloride, which allows for subsequent substitution with an amine without isolating the chloro intermediate. organic-chemistry.org
3,4-Dimethoxybenzylamine is the key precursor that provides the specific benzyl (B1604629) moiety for the target compound. It serves as the nucleophile in the crucial C-N bond-forming step. The reaction between a 4-chloroquinazoline and an aniline or benzylamine is a well-established method for producing biologically active 4-aminoquinazoline derivatives. nih.govresearchgate.netmdpi.com
While typically introduced at the end of the synthetic sequence, it is also conceptually possible to incorporate 3,4-dimethoxybenzylamine at an earlier stage. For instance, it could be used in a Niementowski-type reaction with anthranilic acid, although this is less common for N-alkylated products. More practically, it could be used in reactions starting from 2-aminobenzylamines, which are then cyclized with a one-carbon source. organic-chemistry.org However, the most convergent and high-yielding strategy remains the late-stage coupling with a pre-functionalized 4-chloroquinazoline.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. indexcopernicus.comjournalirjpac.com
Key Optimization Parameters:
Catalyst: For cyclization reactions, Lewis acids like BF₃-Et₂O have been shown to effectively catalyze the condensation of 2-aminoacetophenone (B1585202) with formamide, significantly improving yields compared to uncatalyzed or other acid-catalyzed reactions. indexcopernicus.comjournalirjpac.com In coupling reactions, palladium or copper catalysts can be used, though the SNAr reaction often proceeds without a metal catalyst. nih.govrroij.com
Base and Solvent: In the final amination step, the choice of base and solvent is critical. Studies on the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones have shown that strong bases like Cs₂CO₃ in DMSO can be highly effective for promoting SNAr reactions, leading to significantly higher yields compared to other bases like KOH or K₂CO₃. acs.org
Temperature and Reaction Time: Microwave irradiation has emerged as a powerful tool for accelerating these reactions. It can drastically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating, particularly for less reactive anilines. nih.govnih.gov For thermally driven reactions, careful control of temperature is necessary; excessively high temperatures can lead to the formation of byproducts and decomposition. indexcopernicus.com
Reactant Ratio: The stoichiometry of the reactants, such as the ratio of the amine to the quinazoline precursor, is also optimized to ensure complete conversion of the limiting reagent and maximize yield. indexcopernicus.com
The following tables, adapted from studies on quinazoline synthesis, illustrate how reaction conditions are optimized to enhance yields.
Table 1: Optimization of Lewis Acid Catalyst for Quinazoline Synthesis (Adapted from a study on 4-methylquinazoline (B149083) synthesis) indexcopernicus.com
| Entry | Catalyst (molar ratio to substrate) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 150 | 12 | 15 |
| 2 | ZnCl₂ (0.5) | 150 | 8 | 75 |
| 3 | FeCl₃ (0.5) | 150 | 8 | 63 |
| 4 | AlCl₃ (0.5) | 150 | 8 | 58 |
| 5 | BF₃-Et₂O (0.5) | 150 | 6 | 86 |
| 6 | Acetic Acid | 150 | 10 | 55 |
| 7 | H₂SO₄ | 150 | 10 | 44 |
Table 2: Optimization of Base for Quinazolinone Synthesis via SNAr (Adapted from a study on quinazolin-4-one synthesis) acs.org
| Entry | Base (equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ (4) | DMSO | Trace |
| 2 | KOH (4) | DMSO | 10 |
| 3 | KOtBu (4) | DMSO | 12 |
| 4 | Cs₂CO₃ (4) | DMSO | 72 |
| 5 | Cs₂CO₃ (4) | THF | 15 |
| 6 | Cs₂CO₃ (4) | DMF | 25 |
These examples demonstrate that systematic screening of reaction parameters is a cornerstone of developing efficient and high-yielding synthetic routes for quinazoline-based compounds.
Modern Synthetic Approaches and Green Chemistry Considerations for this compound and its Derivatives
The synthesis of this compound and its analogs has evolved to incorporate modern techniques that prioritize efficiency, yield, and environmental responsibility. These approaches often utilize advanced heating methods and greener reaction conditions to streamline the synthetic process.
A prominent modern method for the synthesis of N-substituted 4-aminoquinazolines involves the nucleophilic substitution of 4-chloroquinazoline with the corresponding amine. Microwave-assisted synthesis has emerged as a particularly effective technique for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govacs.org This approach is applicable to a wide range of amines, including benzylamines, to produce the desired N-substituted quinazolin-4-amine derivatives. acs.org
For the specific synthesis of this compound, a representative modern approach involves the reaction of 4-chloroquinazoline with 3,4-dimethoxybenzylamine. This reaction can be efficiently carried out under microwave irradiation in a suitable solvent, such as 2-propanol or a mixture of THF and water. nih.govdigitellinc.com The use of microwave heating can accelerate the reaction, leading to the desired product in a matter of minutes to a few hours, a significant improvement over the lengthy refluxing periods required in classical methods. nih.govacs.org
Green chemistry principles are increasingly being integrated into the synthesis of quinazoline derivatives. These considerations aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. One of the key green approaches is the use of solvent-free or low-solvent conditions. rsc.org Microwave-assisted organic synthesis itself is considered a green technique due to its high heating efficiency, which often translates to lower energy consumption and shorter reaction times. researchgate.net
Furthermore, the development of catalyst-free reactions or the use of environmentally benign catalysts is a central focus of green synthetic chemistry. While some syntheses of quinazoline derivatives may employ metal catalysts, efforts are being made to develop metal-free pathways. rsc.org For the synthesis of this compound from 4-chloroquinazoline, the reaction can often proceed without a catalyst, relying on the nucleophilicity of the amine and the reactivity of the chloroquinazoline.
Another green consideration is atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. The reaction of 4-chloroquinazoline with 3,4-dimethoxybenzylamine is an addition reaction followed by the elimination of hydrogen chloride, which can be neutralized by a base, making it a relatively atom-economical process.
The table below summarizes representative modern synthetic conditions for the preparation of N-substituted 4-aminoquinazolines, which are applicable to the synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Solvent | Method | Reaction Time | Yield (%) | Ref. |
| 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | Microwave (60W) | 20 min | 96.5 | nih.gov |
| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | THF/H₂O | Microwave | 2 h | 74-78 | digitellinc.com |
| 4-Chloroquinazoline | Aniline | 2-Propanol | Reflux | 12 h | Low | nih.gov |
| N-(2-cyanophenyl)-N,N-dimethylformamidine | Benzylamine | CH₃CN/HOAc | Microwave | Not specified | High | acs.org |
Preclinical Pharmacological Activities and Underlying Biological Mechanisms of N 3,4 Dimethoxybenzyl Quinazolin 4 Amine Analogs
Antineoplastic Investigations
The quest for novel and effective cancer therapies has led to the extensive investigation of quinazoline (B50416) derivatives. Analogs of N-(3,4-dimethoxybenzyl)quinazolin-4-amine have shown considerable promise as antineoplastic agents through various mechanisms, including the inhibition of critical enzymes and the disruption of fundamental cellular processes that drive tumor growth.
Inhibition of Kinase Activities
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The ability of this compound analogs to inhibit specific kinases is a key aspect of their anticancer potential.
Notably, certain 2-thioquinazolin-4(3H)-one derivatives have been synthesized and identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This dual inhibition is significant as both EGFR and VEGFR-2 are key players in tumor growth and angiogenesis. tbzmed.ac.ir For instance, some of these compounds have demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with one particular analog showing comparable, if not superior, potency to the established drug sorafenib. nih.gov The design of these dual inhibitors often involves incorporating a quinazoline-4(3H)-one core with specific substitutions that allow for effective binding to the ATP-binding sites of both kinases. nih.govtbzmed.ac.ir
Furthermore, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov Dysregulation of both these kinases is implicated in the progression of various cancers. One of the synthesized compounds in this series exhibited significant inhibitory activity against both VEGFR-2 and c-Met. nih.gov
In the context of non-small cell lung cancer (NSCLC), a novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to exhibit antiproliferative activity by targeting Aurora Kinase A. nih.gov This is particularly relevant for EGFR-TKI-resistant NSCLC cells, highlighting a potential therapeutic avenue for this challenging cancer subtype. nih.gov The development of BIQO-19 from a parent compound, FL-4, was aimed at improving pharmacokinetic properties while retaining aurora kinase inhibitory activity. nih.gov
The broader class of quinazolinone derivatives has been investigated for its inhibitory effects on a wide range of kinases, underscoring the versatility of this chemical scaffold in targeting cancer-related signaling pathways. nih.gov
Table 1: Selected Kinase Inhibition Data for Quinazoline Analogs
| Compound/Analog Type | Target Kinase(s) | Key Findings |
|---|---|---|
| 2-thioquinazolin-4(3H)-ones | EGFR, VEGFR-2 | Dual inhibition with potency comparable to sorafenib. nih.gov |
| 3-phenylquinazolin-2,4(1H,3H)-diones | VEGFR-2, c-Met | Dual inhibition with significant activity against both kinases. nih.gov |
| BIQO-19 (quinazolin-4(3H)-one derivative) | Aurora Kinase A | Effective against EGFR-TKI-resistant NSCLC cells. nih.gov |
Antiproliferative Effects on Preclinical Cellular Models
The kinase inhibitory activities of this compound analogs translate into potent antiproliferative effects across a variety of cancer cell lines.
For example, 2-thioquinazolin-4(3H)-one derivatives have demonstrated superior antiproliferative potencies against colon, liver, breast, and lung cancer cell lines when compared to sorafenib. nih.gov Similarly, certain quinazoline-based compounds have shown cytotoxic potencies with IC50 values in the micromolar range against HCT116 (colon cancer) and HepG2 (liver cancer) cells. semanticscholar.org
A novel quinazoline derivative, 04NB-03, effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells both in vitro and in vivo. nih.gov Another study on quinazoline derivatives carrying substituted-sulfonamides revealed promising activity against MCF-7 (breast cancer), LoVo (colon cancer), A549 (lung cancer), and HepG2 cell lines. nih.gov Specifically, two compounds from this series demonstrated superior cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov
The antiproliferative activity of quinazolin-4(3H)-one derivatives has also been observed in various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov
Table 2: Antiproliferative Activity of Selected Quinazoline Analogs
| Compound/Analog Type | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| 2-thioquinazolin-4(3H)-ones | Colon, Liver, Breast, Lung | Superior potency compared to sorafenib. nih.gov |
| Quinazoline-based compounds | HCT116, HepG2 | Cytotoxic potencies in the micromolar range. semanticscholar.org |
| 04NB-03 | Hepatocellular Carcinoma (HCC) | Suppressed viability and proliferation. nih.gov |
| Quinazoline-sulfonamides | MCF-7, LoVo, A549, HepG2 | Promising cytotoxic activity. nih.gov |
| BIQO-19 | NSCLC (including EGFR-TKI-resistant) | Broad and effective antiproliferative activity. nih.gov |
Modulation of Cellular Processes
Beyond direct inhibition of proliferation, this compound analogs exert their antineoplastic effects by modulating critical cellular processes such as the cell cycle and apoptosis (programmed cell death).
Several quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For instance, the quinazoline derivative 04NB-03 was found to induce both G2/M phase cell cycle arrest and apoptosis in HCC cells in a concentration- and time-dependent manner. nih.gov This effect was linked to the accumulation of reactive oxygen species (ROS). nih.gov
Similarly, certain quinazoline-sulfonamide derivatives were found to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase. nih.gov The induction of apoptosis by quinazoline-based drugs like lapatinib (B449) and gefitinib (B1684475) is often associated with the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, a potent 2-thioquinazolin-4(3H)-one analog was shown to halt the cell cycle at the G1 phase and induce significant apoptosis in HCT-116 colon cancer cells. nih.gov The ability of quinazolinone derivatives to induce apoptosis is a key mechanism contributing to their anticancer activity. nih.govnih.gov
Neurological Disorder Modulation, particularly Alzheimer's Disease (AD)
In addition to their anticancer properties, derivatives of the quinazoline scaffold have shown potential in the modulation of neurological disorders, with a particular focus on Alzheimer's disease. nih.govnih.govresearchgate.netmdpi.com The multifaceted nature of AD, characterized by cholinergic deficits and the aggregation of amyloid-beta (Aβ) plaques, presents multiple targets for therapeutic intervention. nih.govmdpi.com
Cholinesterase Inhibition
A key strategy in managing the symptoms of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.govmdpi.com
A series of 3,4-dihydroquinazoline derivatives were evaluated for their inhibitory activities against both AChE and BuChE. nih.gov The findings revealed that while most of these compounds displayed weak inhibition of AChE, they were potent inhibitors of BuChE. nih.gov This selectivity is noteworthy as BuChE activity becomes more prominent in the later stages of Alzheimer's disease. mdpi.com
Other studies on various heterocyclic compounds, including those with a quinazoline core, have also highlighted their potential as cholinesterase inhibitors. mdpi.commdpi.com
Anti-Amyloid Aggregation Properties
The aggregation of amyloid-beta peptides into toxic plaques is a central pathological hallmark of Alzheimer's disease. nih.govresearchgate.net Therefore, inhibiting this aggregation process is a major therapeutic goal.
A library of isomeric 2,4-diaminoquinazoline derivatives was synthesized and evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42. nih.gov One particular N4-substituted derivative emerged as a highly potent inhibitor of Aβ40 aggregation, significantly more potent than the reference compound curcumin. nih.gov Its corresponding N2-isomer also demonstrated inhibitory activity against both Aβ40 and Aβ42 aggregation. nih.gov
Furthermore, other quinoline-based derivatives have been designed as Aβ aggregation inhibitors, with some showing higher inhibitory potential than curcumin. nih.govrsc.org These compounds were also found to disaggregate Aβ that had been induced to aggregate by AChE. nih.gov The length of the hydrophobic carboxyl terminus of the Aβ peptide is a critical factor in its solubility and aggregation properties. researchgate.net
Investigations into Neuroprotective Mechanisms
Quinazoline and quinazolinone derivatives have emerged as a promising class of neuroprotective agents, with studies highlighting their potential to combat neurodegenerative conditions like Alzheimer's disease and mitigate damage from ischemic events such as stroke. nih.govnih.gov The therapeutic potential of these compounds stems from their ability to modulate multiple pathological pathways.
A key mechanism identified is the inhibition of phosphodiesterase 7 (PDE7). nih.govgoogle.com Inhibition of PDE7 has been shown to produce potent anti-inflammatory and neuroprotective effects in primary cultures of neural cells. nih.gov One study demonstrated that the administration of a quinazoline-type PDE7 inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, successfully reduced brain damage and improved behavioral outcomes in an experimental stroke model. nih.gov
In the context of Alzheimer's disease, the neuroprotective effects of quinazoline analogs are linked to their ability to interact with several disease-related targets. nih.gov Research has shown these derivatives can act as modulators or inhibitors of β-amyloid peptide aggregation, tau protein hyperphosphorylation, cholinesterases (AChE), and monoamine oxidases. nih.govnih.gov Furthermore, certain quinazolinone derivatives have demonstrated a direct neuroprotective effect against neuronal damage in scopolamine-induced animal models of cognitive impairment. nih.gov These multifunctional properties underscore the potential of the quinazoline scaffold in the development of new therapies for complex neurodegenerative disorders. nih.govnih.gov
Antimicrobial Efficacy
Analogs of this compound belong to the broader class of quinazoline and quinazolinone derivatives, which have demonstrated significant antimicrobial properties. mdpi.comnih.gov Their efficacy has been evaluated against a wide range of pathogenic bacteria and fungi, revealing a potential for developing new antimicrobial agents to address the challenge of drug resistance.
Quinazolinone derivatives have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have documented their effectiveness against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. sapub.orgpharmpharm.ru
A particularly significant area of research is the activity of these compounds against drug-resistant strains, especially Methicillin-Resistant Staphylococcus aureus (MRSA), which the World Health Organization has designated as a "high-priority" pathogen. nih.gov Several novel quinazolinone derivatives have been identified as potent agents against MRSA. nih.govnih.govresearchgate.net For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB), a promising target that has not been exploited by currently approved antibiotics. nih.gov One compound from this class, f1, exhibited potent antibacterial activity against MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 µg/mL. nih.gov Other studies on 1,3,4-oxadiazole-fused quinazolines also reported potent activity against multidrug-resistant Gram-positive bacteria, including MRSA. researchgate.net
Table 1: Antibacterial Activity of Selected Quinazoline Analogs
| Compound Class/Name | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | MRSA (ATCC 33591, 43300) | 4–8 | nih.gov |
| 1,3,4-Oxadiazole-fused quinazoline | MRSA (CCARM 3505, 3519) | 1 | researchgate.net |
| N-(1,3,4-Oxadiazol-2-yl)benzamide (HSGN-237) | Staphylococcus aureus (MRSA, NRS-1) | 0.5 | mdpi.com |
| N-Benzyl Tricyclic Indoline (4k) | Staphylococcus aureus (MSSA, MRSA) | 4 | nih.gov |
| Thiazolin-4-one derivative (3h) | Staphylococcus aureus (ATCC 49444) | 0.48 | nih.gov |
| Thiazolin-4-one derivative (9b) | Staphylococcus aureus (ATCC 49444) | 0.48 | nih.gov |
The quinazolinone scaffold has also proven to be a valuable template for the development of novel antifungal agents. nih.gov Derivatives have been tested against a variety of fungi, including significant plant pathogens that cause substantial economic losses in agriculture. researchgate.net
Research has shown that certain quinazolinone derivatives exhibit potent antifungal activity against fungi such as Fusarium oxysporum, Verticillium dahliae Kleb, Sclerotinia sclerotiorum, and Phomopsis sp. researchgate.netnih.gov In one study, a series of 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety was synthesized and evaluated. nih.gov A lead compound from this series, W12, demonstrated excellent bioactivity against S. sclerotiorum and Phomopsis sp. with EC₅₀ values of 0.70 µg/mL and 3.84 µg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. nih.gov Another study highlighted that specific 2-substituted quinazolin-4-(3H)-ones displayed good antifungal activity against various Fusarium species. researchgate.net
Table 2: Antifungal Activity of Selected Quinazolinone Analogs
| Compound/Series | Target Fungus | Activity (EC₅₀, µg/mL) | Reference |
|---|---|---|---|
| Quinazolinone derivative (W12) | Sclerotinia sclerotiorum | 0.70 | nih.gov |
| Quinazolinone derivative (W12) | Phomopsis sp. | 3.84 | nih.gov |
| Quinazolinone derivative (W12) | Botrytis cinerea | 14.04 | nih.gov |
| Quinazolinone derivative (66) | Fusarium graminearum | 0.76 | nih.gov |
| Quinazolinone derivative (66) | Botrytis cinerea | 1.65 | nih.gov |
| Quinazolinone derivative (67) | Sclerotinia sclerotiorum | 0.70 | nih.gov |
Antimalarial Activity
Malaria remains a significant global health threat, exacerbated by the spread of drug-resistant parasite strains. nih.gov Quinazoline and quinazolinone derivatives, including the natural product febrifugine, have long been recognized for their antimalarial properties. scialert.netnih.gov Modern research focuses on synthetic analogs that retain high potency while offering simpler synthesis and improved therapeutic profiles. nih.gov
A primary mechanism for the antimalarial action of many quinazoline derivatives is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.govasm.org PfDHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA and amino acids in the parasite. asm.org Inhibiting this enzyme effectively halts parasite replication.
The quinazoline scaffold has been successfully utilized to design potent PfDHFR inhibitors that can overcome resistance to traditional antifolate drugs like pyrimethamine. asm.org Resistance often arises from mutations in the DHFR active site. asm.org A key research success is the development of 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254), an analog structurally related to the title compound. QN254 was found to be a potent inhibitor of a highly pyrimethamine-resistant P. falciparum strain, demonstrating that the quinazoline core can be adapted to effectively bind to and inhibit mutated forms of the PfDHFR enzyme. asm.org Another quinazoline derivative from the Pandemic Response Box, MMV1580173, was also identified as an antimalarial that targets DHFR. acs.org
A crucial aspect of modern antimalarial drug discovery is efficacy against parasites that have developed resistance to existing therapies. Quinazoline analogs have shown remarkable promise in this area.
Preclinical evaluations have confirmed the high potency of various quinazoline derivatives against multidrug-resistant P. falciparum strains. For example, the DHFR inhibitor QN254 showed potent activity against the highly pyrimethamine-resistant V1S strain with an IC₅₀ of 9 nM. asm.org In another study, novel quinazolinone-2-carboxamide derivatives were tested against the Dd2 strain of P. falciparum, which is resistant to chloroquine, mefloquine, pyrimethamine, and sulfadoxine, and were found to retain their activity. acs.org Furthermore, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives demonstrated curative effects in rodent and monkey models infected with highly resistant parasite strains, including a P. vivax strain with four DHFR mutations. nih.gov These findings highlight the robustness of the quinazoline scaffold in developing next-generation antimalarials capable of treating resistant infections. nih.govacs.org
Table 3: Efficacy of Quinazoline Analogs against Drug-Resistant Malaria
| Compound/Series | Parasite Strain | Activity | Preclinical Model | Reference |
|---|---|---|---|---|
| QN254 | P. falciparum (V1S, pyrimethamine-resistant) | IC₅₀ = 9 nM | In vitro | asm.org |
| Quinazolinone-2-carboxamide (19f) | P. falciparum (Dd2, multidrug-resistant) | IC₅₀ = 0.026 µM | In vitro | acs.org |
| Tetra-acetamide (3a) | P. vivax (AMRU-1, highly antifolate-resistant) | 100% cure at 1 and 3 mg/kg | Aotus monkeys | nih.gov |
| Tetra-acetamide (3a) | P. falciparum (W-2, D-6) | IC₅₀ ≈ 0.01 ng/mL | In vitro | nih.gov |
Anti-inflammatory Investigations
Quinazolinone derivatives, a class to which this compound analogs belong, are recognized for their potential anti-inflammatory effects. nih.gov Preclinical studies have explored their ability to mitigate inflammatory responses through various mechanisms.
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of chronic inflammatory conditions. Consequently, the inhibition of iNOS is a therapeutic target for anti-inflammatory drugs. Certain quinazolinone derivatives have been evaluated for their ability to inhibit nitric oxide synthase isoforms. nih.gov
In one study, a series of quinazolinone, quinazolinthione, and quinazolinimine derivatives were synthesized and tested for their in vitro inhibitory activity against both inducible (iNOS) and neuronal (nNOS) nitric oxide synthase. The findings indicated that these compounds generally act as more effective inhibitors of iNOS than nNOS. Specifically, the quinazolinone compound 11e was identified as the most potent and selective iNOS/nNOS inhibitor among the tested series. nih.gov This highlights the potential of the quinazoline framework as a basis for developing selective inhibitors of pro-inflammatory mediators like nitric oxide.
The inflammatory cascade is largely driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov The ability of a compound to modulate the expression of these cytokines is a strong indicator of its anti-inflammatory potential.
Studies on various heterocyclic compounds, including quinazolinone analogs, have demonstrated their capacity to reduce the levels of these key cytokines. For instance, in a study investigating new quinazolinone analogs, compounds A and C showed significant anti-inflammatory activity, with compound C producing a 43% inhibition of edema in an in vivo model, which was superior to the standard drug diclofenac (B195802) (15% inhibition). researchgate.net The mechanism for such anti-inflammatory effects is often linked to the downregulation of pro-inflammatory cytokines. nih.gov For example, research on other compounds has shown a significant reduction in LPS-stimulated TNF-α, IL-1β, and IL-6 levels in plasma. nih.gov This suggests that quinazoline-based structures can interfere with the signaling pathways that lead to the production of these inflammatory mediators.
The table below summarizes the anti-inflammatory activity of selected quinazolinone analogs.
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Reference |
| Compound A | 19% | researchgate.net |
| Compound C | 43% | researchgate.net |
| Diclofenac | 15% | researchgate.net |
Anticonvulsant Properties
Quinazolin-4(3H)-one derivatives have been a subject of interest for their central nervous system activities, including anticonvulsant properties. mdpi.com This interest was historically sparked by compounds like methaqualone, a sedative-hypnotic with a quinazolin-4(3H)-one core. mdpi.com
Recent research has focused on synthesizing and evaluating new analogs for their potential as antiepileptic agents. In vivo studies using models such as the pentylenetetrazole (PTZ)-induced seizure model in mice have shown promising results for several quinazolin-4(3H)-one derivatives. mdpi.comnih.gov For instance, in one study, a series of 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated, with compound 8b showing particularly favorable results in terms of protection against PTZ-induced seizures, latency to the first seizure, and a reduction in the number of seizures. mdpi.com Another study found that compounds 8, 13, and 19 provided 100% protection against PTZ-induced convulsions. nih.gov
The table below presents the anticonvulsant activity of selected quinazolin-4(3H)-one derivatives.
| Compound | Animal Model | Activity | Reference |
| 8b | PTZ-induced seizures | Favorable anticonvulsant activity | mdpi.com |
| 8 | PTZ-induced seizures | 100% protection | nih.gov |
| 13 | PTZ-induced seizures | 100% protection | nih.gov |
| 19 | PTZ-induced seizures | 100% protection | nih.gov |
The primary inhibitory neurotransmitter in the central nervous system is Gamma-Aminobutyric Acid (GABA), and its type A receptor (GABAA) is a major target for anticonvulsant drugs. nih.govnih.gov It is proposed that the anticonvulsant effects of many quinazolin-4(3H)-one derivatives are mediated through positive allosteric modulation of the GABAA receptor. mdpi.com
Structural activity relationship (SAR) studies suggest that for these compounds to exert their antiepileptic activity, certain structural features are necessary for binding to the GABAA receptor. These include the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com In silico molecular dynamics simulations have supported this mechanism, suggesting that these compounds bind to the allosteric site of the GABAA receptor. This binding was further confirmed in vivo through flumazenil (B1672878) antagonism assays. mdpi.com
Other Biological Activities under Preclinical Investigation
Beyond their anti-inflammatory and anticonvulsant properties, analogs of this compound are being explored for other therapeutic applications.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govpreprints.orgnih.govresearchgate.net Several studies have investigated quinazolin-4-one derivatives as potential non-covalent inhibitors of SARS-CoV-2 Mpro.
In one such study, a series of quinazolin-4-one based inhibitors were developed. Compound C7 demonstrated superior inhibitory activity against SARS-CoV-2 Mpro with an IC₅₀ value of 0.085 µM, which was more potent than the reference compound baicalein (B1667712) (IC₅₀ = 0.966 µM). nih.gov Furthermore, C7 effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC₅₀ of 1.10 µM. nih.gov X-ray co-crystal structures have revealed a non-covalent binding mechanism for these types of inhibitors. nih.gov Another study on bicycloproline-containing Mpro inhibitors derived from approved antivirals identified compounds MI-09 and MI-30 as having excellent antiviral activity in cell-based assays. nih.gov
The table below summarizes the inhibitory activity of selected quinazoline-based compounds against SARS-CoV-2 Mpro.
| Compound | SARS-CoV-2 Mpro IC₅₀ (µM) | Antiviral EC₅₀ (µM) in Vero E6 cells | Reference |
| C7 | 0.085 | 1.10 | nih.gov |
| Baicalein | 0.966 | 5.15 | nih.gov |
| MI-09 | Not specified in text | 0.86 | nih.gov |
| MI-30 | Not specified in text | 0.54 | nih.gov |
Antihypertensive Potential
Quinazoline derivatives have been extensively investigated for their potential as antihypertensive agents, largely due to the clinical success of drugs like Prazosin (B1663645), which features a quinazoline core. nih.govjapsonline.com Research has focused on modifying the quinazoline scaffold to develop new analogs with improved efficacy and duration of action. The primary mechanism of action for many of these compounds is the blockade of α1-adrenergic receptors, which leads to vasodilation and a subsequent reduction in blood pressure. nih.govjapsonline.com
A series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and evaluated for their hypotensive effects in normotensive rats. nih.gov It was discovered that the furoylpiperazine group in prazosin could be substituted with a substituted piperidine (B6355638) group without losing blood pressure-lowering activity. nih.gov The nature of the substituent on the piperidine ring, however, significantly affected both the potency and the duration of the hypotensive effect. nih.gov Several of these new compounds demonstrated potency comparable to prazosin. nih.gov In further studies with conscious spontaneously hypertensive rats, two of the more promising compounds proved to be more effective antihypertensive agents than prazosin at higher doses. nih.gov
Another study explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives. tandfonline.com The antihypertensive activity was assessed using the non-invasive tail-cuff method in rats. tandfonline.com The results showed that substitutions on the peripheral phenyl rings greatly influenced the antihypertensive effects. tandfonline.com Specifically, the introduction of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), enhanced the activity. tandfonline.com Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide emerged as the most potent in this series, showing a significant reduction in systolic and mean arterial blood pressure compared to standard drugs like prazosin and diazoxide. tandfonline.com
Further research into 4-amino-6,7-dimethoxyquinazoline derivatives revealed that N2-[(acylamino)alkyl] modifications were crucial for activity. nih.gov A number of propanediamine derivatives demonstrated significant antihypertensive activity when administered orally to spontaneously hypertensive rats, while the corresponding ethanediamine derivatives were inactive. nih.gov The most active compound from this series, Alfuzosin , displayed high selectivity for peripheral α1-postjunctional adrenoceptors. nih.gov
The synthesis of novel 2-[4-(substituted aryl)piperazine-1-yl]-3-(4-hydroxy phenyl)quinazolin-4(3H)-one derivatives also yielded promising results. wisdomlib.org When evaluated in rats, these compounds significantly lowered blood pressure compared to the control group. The ortho and para hydroxyl substituted versions showed the most potent antihypertensive effects, underscoring the importance of the substituted piperazine (B1678402) moiety for biological activity. wisdomlib.org
| Compound/Series | Key Findings | Model | Reference |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as prazosin; two were more efficacious at higher doses. | Normotensive and Spontaneously Hypertensive Rats | nih.gov |
| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide | Showed significant antihypertensive activity compared to prazosin and diazoxide. Electron-withdrawing groups (NO2, Cl) increased activity. | Rats (tail-cuff method) | tandfonline.com |
| Alfuzosin (N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide) | Good antihypertensive activity; high selectivity for peripheral α1-adrenoceptors. | Spontaneously Hypertensive Rats | nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Exhibited potent antihypertensive activity with a prolonged duration of action. | Adrenaline-induced hypertensive rats | nih.gov |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Demonstrated potent antihypertensive effects without affecting heart rate. | Adrenaline-induced hypertensive rats | nih.gov |
Antidiabetic Studies
The quinazoline scaffold is a recognized pharmacophore in the development of antidiabetic agents. researchgate.net Analogs have been investigated for their ability to modulate key biological targets involved in glucose metabolism, such as α-glucosidase, α-amylase, and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.govmdpi.com
One area of investigation is the inhibition of carbohydrate-digesting enzymes. A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of the synthesized compounds showed potent inhibition compared to the standard drug acarbose. nih.gov Notably, compounds 4h and 4i from this series demonstrated the strongest inhibitory potential against α-glucosidase. nih.gov In addition to enzyme inhibition, certain compounds in this series, specifically 4j and 4l , were found to significantly reduce blood sugar levels in vivo. nih.gov
Another approach involves targeting PPARγ, a key regulator of insulin (B600854) sensitivity. nih.gov A study on quinazoline-sulfonylurea hybrids identified several compounds that were more potent than the reference drug glibenclamide in reducing blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Compound VI-6-a was the most potent, causing a 78.2% reduction in blood glucose levels, compared to 55.4% for glibenclamide. nih.gov Molecular docking studies suggested that these compounds have a strong binding affinity for PPARγ. nih.gov
The inhibition of non-enzymatic glycosylation of hemoglobin is another mechanism explored for antidiabetic activity. semanticscholar.org In a study of novel quinazolin-4(3H)-one heterocycles, compound 3m showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard alpha-tocopherol. semanticscholar.orgresearchgate.net This suggests a potential to lower glucose concentration by mitigating the formation of glycosylated hemoglobin. semanticscholar.org
| Compound/Series | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-ones (Compounds 4h, 4i) | α-Glucosidase Inhibition | Showed stronger enzyme inhibitory potential than the standard drug acarbose. | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones (Compounds 4j, 4l) | Blood Glucose Reduction | Uniquely effective in reducing blood sugar levels in vivo. | nih.gov |
| Quinazoline-Sulfonylurea Hybrid (Compound VI-6-a) | PPARγ Agonism | More potent than glibenclamide; reduced blood glucose by 78.2%. | nih.gov |
| Quinazolin-4(3H)-one heterocycle (Compound 3m) | Inhibition of Hemoglobin Glycosylation | IC50 of 35.91±0.82 µg/mL, comparable to alpha-tocopherol. | semanticscholar.orgresearchgate.net |
Antituberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents, and quinazoline derivatives have emerged as a promising class of compounds. mdpi.comnih.gov
In one study, a series of dihydroquinazolinone derivatives were evaluated for their in vitro activity against the H37Rv strain and multi-drug resistant (MDR) strains of Mtb. mdpi.com The results showed a wide range of activity, with Minimum Inhibitory Concentration (MIC) values from 2 to 128 µg/mL against the H37Rv strain. mdpi.com The most potent analogs were compounds 3l and 3m , which featured a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold. mdpi.com These compounds exhibited a MIC value of 2 µg/mL. mdpi.com Compound 3k , which contained an imidazole (B134444) ring, also showed significant activity against both H37Rv (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). mdpi.com
Another investigation focused on piperazine-linked quinazoline derivatives. rsc.org A library of these compounds was synthesized and tested against the M. tuberculosis H37Rv strain. rsc.org Several compounds demonstrated potent anti-mycobacterial activity, with compounds 8f and 8n showing MIC values of 2 µg/mL and 4 µg/mL, respectively. rsc.org
The synthesis of 4-(S-alkylthio)quinazolines also yielded compounds with significant antimycobacterial properties. nih.gov These derivatives were tested against various mycobacterial strains, including M. tuberculosis, M. avium, and M. kansasii. nih.gov Notably, 4-(S-Butylthio)quinazoline (3c) was found to be more active than the first-line antitubercular drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov
The mechanism of action for some quinazoline derivatives has also been explored. For instance, 1,2-di(quinazolin-4-yl)diselane (DQYD) was found to have bacteriostatic activity in a dose- and time-dependent manner. nih.gov Its antimycobacterial effects were associated with interference in intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov
| Compound/Series | Mtb Strain(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Dihydroquinazolinone (Compound 3l) | H37Rv | 2 | mdpi.com |
| Dihydroquinazolinone (Compound 3m) | H37Rv | 2 | mdpi.com |
| Dihydroquinazolinone (Compound 3k) | H37Rv / MDR | 4 / 16 | mdpi.com |
| Piperazine-linked Quinazoline (Compound 8f) | H37Rv | 2 | rsc.org |
| Piperazine-linked Quinazoline (Compound 8n) | H37Rv | 4 | rsc.org |
| 4-(S-Butylthio)quinazoline (3c) | Atypical Mycobacteria | More active than isoniazid | nih.gov |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | Similar to clinical drugs; disrupts ATP homeostasis. | nih.gov |
Computational and Molecular Modeling Approaches in the Research of N 3,4 Dimethoxybenzyl Quinazolin 4 Amine
Molecular Docking Investigations
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. lums.ac.ir This technique is instrumental in understanding the binding mechanisms of quinazoline (B50416) derivatives, including N-(3,4-dimethoxybenzyl)quinazolin-4-amine, with their biological targets.
Prediction of Binding Modes and Ligand-Target Interactions
For quinazoline derivatives, molecular docking studies have been extensively used to predict how they fit into the active sites of various protein targets, such as kinases, enzymes, and receptors. researchgate.netnih.govtandfonline.com The quinazoline core often serves as a scaffold that anchors the molecule within the binding pocket, while its substituents form specific interactions that determine potency and selectivity. nih.gov
Docking analyses reveal that the binding of these compounds is typically governed by a combination of interactions:
Hydrogen Bonds: The nitrogen atoms within the quinazoline ring system are frequent participants in hydrogen bonding with amino acid residues in the target's active site. nih.govnih.gov
Hydrophobic Interactions: The aromatic rings of the quinazoline structure and its benzyl (B1604629) substituent engage in hydrophobic interactions with nonpolar residues. nih.gov
Pi-Pi Stacking: The planar aromatic systems can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov
Cation-Pi Interactions: The quinazoline scaffold can also participate in cation-pi interactions with lysine (B10760008) residues. nih.gov
In studies on related quinazolin-4-amine (B77745) derivatives targeting receptors like the Epidermal Growth Factor Receptor (EGFR), the quinazoline core is often predicted to bind in the hinge region of the kinase domain. nih.gov The N-(3,4-dimethoxybenzyl) group would then occupy an adjacent pocket, where the dimethoxy substituents could form additional hydrogen bonds or hydrophobic interactions, enhancing the binding affinity.
Analysis of Key Residues in Binding Sites
Docking studies are crucial for identifying the specific amino acid residues that are critical for ligand binding. For quinazoline derivatives targeting various kinases, certain residues appear consistently. For example, in the context of EGFR inhibitors, Met769 is often a key residue, forming a hydrogen bond with the N1 or N3 of the quinazoline ring. nih.govnih.gov Other important residues include those that line the hydrophobic pocket, such as Ala719, Leu820, and Leu768. nih.gov
In the case of inhibitors targeting DNA gyrase, a common bacterial target, residues like Asn46 are frequently involved in hydrogen bonding. nih.gov For inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), key interactions have been noted with residues such as Glu826, Val828, and Asp911. rsc.org The specific interactions for this compound would depend on its specific biological target, but the general principles derived from its structural class are highly informative.
Table 1: Common Interacting Residues for Quinazoline Derivatives in Various Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met769, Thr766, Lys721, Asp831 | Hydrogen Bonding, Hydrophobic | nih.govnih.gov |
| VEGFR-2 | Phe1047, Lys868, Val848, Cys919 | Cation-Pi, Hydrophobic | nih.gov |
| PI3Kδ | Glu826, Val828, Asp911, Ser831 | Hydrogen Bonding, Electrostatic | rsc.org |
| DNA Gyrase B | Asn46 | Hydrogen Bonding | nih.gov |
| BRD4 | Asn433 | Hydrogen Bonding | nih.gov |
| PARP1 | Gly863, Ser904, Arg878 | Hydrogen Bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For quinazoline derivatives, QSAR models have been developed to predict their anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netnih.govbiointerfaceresearch.com
These models use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as:
Constitutional: Based on the molecular formula (e.g., molecular weight). nih.gov
Topological: Based on the 2D representation of the molecule.
Geometrical: Based on the 3D structure of the molecule.
Quantum-Chemical: Derived from quantum mechanics calculations (e.g., charge distributions, orbital energies). researchgate.net
By building a statistical model (e.g., using multiple linear regression or machine learning methods), QSAR can identify which structural features are most important for a desired biological activity. researchgate.netbiointerfaceresearch.com For example, a QSAR study on quinazoline derivatives as anticancer agents might reveal that specific substitutions on the quinazoline ring that enhance electrostatic and hydrophobic fields are crucial for their inhibitory activity. nih.govrsc.org Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools allow for the early assessment of these properties, saving time and resources. actascientific.comnih.gov
For quinazoline derivatives, including this compound, various ADME parameters are typically predicted:
Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are calculated. Many quinazoline derivatives show good predicted gastrointestinal absorption. actascientific.comnih.gov
Distribution: Predictions include plasma protein binding and the volume of distribution (Vd).
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Predictions can estimate the rate and route of elimination.
Toxicity: Potential toxicities, such as mutagenicity or hepatotoxicity, are also screened. actascientific.com
These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound. tandfonline.com Studies on various quinazolinone analogs have shown that they often possess favorable ADME profiles, making them good candidates for further development. nih.govrjpbr.com
Table 2: Representative In Silico ADME Predictions for a Quinazoline Derivative
| ADME Property | Predicted Value/Classification | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Good | Indicates good absorption from the gut | actascientific.comnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Variable (often predicted as permeable) | Determines potential for CNS activity | nih.govmdpi.com |
| Plasma Protein Binding | High | Affects the free concentration of the drug | mdpi.com |
| Cytochrome P450 Inhibition | Varies by isoform | Predicts potential for drug-drug interactions | |
| Drug-Likeness (Lipinski's Rule) | Generally Compliant | Suggests good oral bioavailability | tandfonline.com |
| Hepatotoxicity | Often predicted as non-hepatotoxic | Indicates risk of liver damage | actascientific.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgtandfonline.comajchem-a.com MD simulations are used to assess the stability of the docked conformation of a ligand in the protein's binding site and to analyze its conformational flexibility. nih.govtandfonline.com
For quinazoline derivatives, MD simulations can:
Confirm Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose. rsc.orgtandfonline.com Key interactions, such as hydrogen bonds, can be monitored for their persistence over time. nih.gov
Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction.
Calculate Binding Free Energies: Advanced MD-based methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the ligand-protein complex, which can provide a more accurate prediction of binding affinity than docking scores alone. tandfonline.com
Studies on quinazoline inhibitors have used MD simulations to confirm the stability of their binding to targets like PI3Kδ and PARP1, often revealing that key hydrogen bonds with residues are maintained throughout the simulation, thus validating the docking results. rsc.orgtandfonline.com
Future Research Directions and Therapeutic Prospects
Rational Design of Potent and Selective N-(3,4-Dimethoxybenzyl)quinazolin-4-amine Analogs
The rational design of analogs based on the this compound structure is a primary avenue for future research. This process involves the systematic modification of the core molecule to enhance its interaction with biological targets and improve its pharmacological profile. The quinazoline (B50416) scaffold has demonstrated a tolerance for various substitutions, allowing for the fine-tuning of its activity. nih.gov
Research has shown that modifications at different positions of the quinazoline ring can lead to inhibitors of various protein kinases, which are crucial targets in oncology. mdpi.com For instance, derivatives of N-(3-chloro-4-fluorophenyl)quinazolin-4-amine are used in FDA-approved drugs for non-small cell lung cancer. mdpi.com Future work could involve creating a library of this compound analogs by altering substituents on both the quinazoline ring and the dimethoxybenzyl group to probe structure-activity relationships. Synthetic strategies, such as modular and divergent synthesis, can facilitate the efficient creation of a diverse range of these analogs. dndi.org
Computational techniques, including molecular docking, can guide the design of these new compounds by predicting how they will bind to specific targets, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov This in silico approach helps prioritize the synthesis of molecules with the highest predicted potency and selectivity, saving time and resources. researchgate.net
Table 1: Examples of Quinazoline Analogs and Their Therapeutic Targets This interactive table summarizes various rationally designed quinazoline derivatives and their targeted biological activities, highlighting the scaffold's versatility.
| Derivative Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-ones | α-Glucosidase | Type 2 Diabetes | researchgate.net |
| 2,4-Disubstituted Quinazolines | P-glycoprotein (P-gp) | Cancer (MDR Reversal) | researchgate.net |
| Quinazolin-4(3H)-one Hybrids | PARP1 and BRD4 | Breast Cancer | nih.gov |
| N4-Substituted Quinazolines | EGFR, VEGFR-2, Tubulin | Cancer | nih.gov |
| Sulfur-Substituted Quinazolinones | Eukaryotic Initiation Factor | Cancer | mdpi.com |
Identification of Novel Molecular Targets for Therapeutic Intervention
While EGFR is a well-established target for many quinazoline-based inhibitors, the scaffold's versatility allows it to interact with a broader range of biomolecules. nih.govnih.gov Future research should focus on identifying and validating novel molecular targets for this compound and its analogs. The efficacy of some quinazoline agents has been attributed to their effects on microtubule dynamics, suggesting tubulin as a key target. nih.gov Docking studies have shown that certain quinazoline compounds can bind to the colchicine (B1669291) site of tubulin, leading to microtubule depolymerization. nih.gov
Beyond cancer, the quinazoline scaffold is being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Specific derivatives have been shown to inhibit cholinesterase enzymes and the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of Alzheimer's. nih.govmdpi.com This indicates that this compound analogs could be designed to target components of neurodegenerative pathways.
Table 2: Potential Molecular Targets for Quinazoline-Based Compounds This interactive table lists potential molecular targets that could be explored for therapeutic intervention using this compound and its derivatives.
| Molecular Target | Associated Disease(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases (VEGFR-2, PDGFR-β) | Cancer | Inhibition of Angiogenesis | nih.gov |
| Microtubules (Tubulin) | Cancer | Disruption of Cell Division | nih.gov |
| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | Increase Acetylcholine Levels | mdpi.com |
| Amyloid-Beta (Aβ) Aggregation | Alzheimer's Disease | Prevention of Plaque Formation | nih.govmdpi.com |
| Poly(ADP-ribose) polymerase-1 (PARP1) | Cancer | Inhibition of DNA Repair | nih.gov |
| P-glycoprotein (P-gp) | Cancer | Reversal of Drug Resistance | researchgate.netnih.gov |
Strategies for Overcoming Drug Resistance in Preclinical Settings
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of structurally and mechanistically different anticancer drugs. researchgate.netnih.gov P-glycoprotein (P-gp), a cell membrane transporter encoded by the ABCB1 gene, is a major cause of MDR as it actively pumps chemotherapeutic agents out of the cancer cell. nih.govnih.gov
A promising therapeutic strategy involves the development of quinazoline derivatives that can inhibit P-gp. researchgate.net Research has identified novel quinazoline-based P-gp inhibitors that can reverse MDR at non-toxic concentrations. researchgate.netnih.gov For example, one study found a lead quinazoline compound that reversed doxorubicin (B1662922) resistance in K562/A02 cells with high potency (EC50 = 57.9 ± 3.5 nM) and low cytotoxicity. nih.gov These inhibitors work by blocking the P-gp efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. nih.govnih.gov Future preclinical studies should investigate combinations of this compound analogs with standard chemotherapies to assess their ability to overcome resistance in various cancer models. This approach could also be extended to overcoming resistance to modern treatments like antibody-drug conjugates (ADCs). nih.gov
Table 3: Preclinical Efficacy of a Quinazoline-Based P-gp Inhibitor This interactive table shows data on how a novel quinazoline P-gp inhibitor (Compound 12k) enhances the potency of the chemotherapy drug Doxorubicin (DOX) in a resistant cancer cell line.
| Cell Line | Treatment | IC50 (nM) | Fold Reversal | Reference |
|---|---|---|---|---|
| K562 (Sensitive) | DOX | 38.6 ± 2.1 | - | researchgate.net |
| K562/A02 (Resistant) | DOX | 10,260 ± 430 | - | researchgate.net |
| K562/A02 (Resistant) | DOX + 1 µM of Compound 12k | 85.5 ± 4.9 | 120 | researchgate.net |
Development of Multi-Target Directed Ligands based on the Quinazoline Scaffold
Complex diseases such as cancer and Alzheimer's are multifactorial, involving multiple pathological pathways. mdpi.comnih.gov This complexity often limits the effectiveness of drugs that act on a single target. mdpi.com An emerging and highly promising strategy is the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple targets simultaneously. mdpi.comrsc.org The quinazoline scaffold is an ideal framework for creating MTDLs. mdpi.comnih.gov
In cancer research, quinazoline derivatives have been developed that act as dual inhibitors of both angiogenesis (e.g., targeting VEGFR-2) and cell proliferation (e.g., targeting tubulin). nih.gov This dual-action approach can lead to a more potent antitumor effect. nih.gov Similarly, for Alzheimer's disease, quinazoline-based MTDLs have been designed to concurrently inhibit cholinesterases and Aβ aggregation, addressing both symptomatic and disease-modifying aspects of the condition. mdpi.com The design of this compound-based MTDLs represents a significant direction for future research, aiming to create more effective therapies for complex diseases.
Table 4: Examples of Multi-Targeted Quinazoline Derivatives This interactive table provides examples of quinazoline-based compounds designed to hit multiple biological targets for enhanced therapeutic effect.
| Compound Class | Target 1 | Target 2 | Disease Area | Reference |
|---|---|---|---|---|
| Substituted Quinazolines | VEGFR-2 / PDGFR-β | Tubulin | Cancer | nih.gov |
| Quinazolin-4(3H)-ones | PARP1 | BRD4 | Breast Cancer | nih.gov |
| Quinazoline-2,4-diamines | Cholinesterases | Aβ Aggregation | Alzheimer's Disease | mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The future of drug discovery involving this compound will heavily rely on the tight integration of advanced computational and experimental methods. co-ac.comnih.gov Computer-Aided Drug Design (CADD) has become an indispensable tool, accelerating the identification and optimization of lead compounds. nih.gov
The process typically begins with in silico studies, where techniques like molecular docking and molecular dynamics simulations are used to predict the binding interactions of designed quinazoline analogs with their target proteins, such as EGFR. nih.gov These studies provide crucial insights into the binding mode and estimate binding energies, allowing researchers to prioritize candidates for chemical synthesis. nih.gov The synthesized compounds are then subjected to experimental validation through a battery of in vitro and in vivo assays, such as cytotoxicity testing against cancer cell lines and enzyme inhibition assays. researchgate.netnih.gov This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful and efficient engine for drug discovery, enabling the rapid development of novel and more effective therapeutic agents based on the quinazoline scaffold. nih.gov
Table 5: Integrated Methodologies in Quinazoline Drug Discovery This interactive table outlines the synergistic workflow combining computational and experimental techniques for the development of quinazoline-based drug candidates.
| Stage | Methodology | Purpose | Example Application | Reference |
|---|---|---|---|---|
| Design | Molecular Docking & Simulation | Predict binding modes and energies; Prioritize candidates | Docking of quinazoline derivatives into the EGFR active site | nih.gov |
| Synthesis | Multi-step Organic Synthesis | Create novel chemical analogs for testing | Synthesis of quinazolinone-benzyl piperidine (B6355638) derivatives | researchgate.netnih.gov |
| Evaluation | In Vitro Cytotoxicity Assays (e.g., MTT) | Assess antiproliferative activity against cancer cells | Testing compounds on MCF-7, A549, and 5637 cell lines | researchgate.netnih.gov |
| Validation | Structure Elucidation (NMR, Mass Spec) | Confirm the chemical structure of synthesized compounds | Characterization of new derivatives by ¹H-NMR, ¹³C-NMR | researchgate.netnih.gov |
| Optimization | Structure-Activity Relationship (SAR) | Refine molecular structure to improve activity and properties | Modifying compounds to enhance EGFR inhibition | researchgate.net |
Q & A
What synthetic strategies are commonly employed for the preparation of N-(3,4-dimethoxybenzyl)quinazolin-4-amine, and how can side products be minimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-aminobenzamide or substituted analogs with carbonyl reagents (e.g., triethoxymethane) to form the quinazolin-4-amine core .
- Step 2: Functionalization of the quinazoline scaffold via nucleophilic substitution or reductive amination with 3,4-dimethoxybenzylamine. For example, Schiff base formation using 3,4-dimethoxybenzylamine and aldehydes in ethanol under reflux conditions has been reported .
- Side product control: Optimizing reaction stoichiometry (e.g., 1.2–1.5 equivalents of 3,4-dimethoxybenzylamine) and using inert atmospheres (N₂/Ar) reduce oxidation byproducts. Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound .
How can researchers validate the structural integrity of this compound, especially in distinguishing regioisomers?
Answer:
Advanced spectroscopic and computational methods are recommended:
- NMR analysis: Compare and NMR chemical shifts with predicted values from density functional theory (DFT) calculations. For example, the methoxy groups at C3 and C4 of the benzyl moiety exhibit distinct splitting patterns in NMR (δ ~3.8–4.0 ppm) .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 336.1582 for C₁₉H₂₁N₃O₂). Isotopic patterns help rule out impurities .
- X-ray crystallography: Resolves ambiguity in regiochemistry by providing definitive bond angles and distances .
What are the key challenges in designing biological assays for this compound derivatives, particularly in kinase inhibition studies?
Answer:
Critical considerations include:
- Selectivity profiling: Use kinase panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects. The quinazoline scaffold often binds ATP pockets, necessitating counter-screening against unrelated enzymes (e.g., phosphatases) .
- Solubility optimization: Due to the compound’s hydrophobicity (logP ~3.5), employ co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations to prevent aggregation in cellular assays .
- Data validation: Replicate dose-response curves (IC₅₀) across ≥3 independent experiments and validate via orthogonal methods (e.g., thermal shift assays for target engagement) .
How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
Answer:
Contradictions often arise from assay variability or unaccounted physicochemical properties:
- Case study: Discrepancies in IC₅₀ values for kinase inhibition may stem from differences in ATP concentrations (fixed vs. variable [ATP] across studies). Normalize data using the Cheng-Prusoff equation to account for competitive binding .
- 3D-QSAR modeling: Incorporate steric/electronic descriptors (e.g., CoMFA, CoMSIA) to resolve outliers. For example, substituents at the quinazoline C2 position significantly modulate activity via π-π stacking interactions .
- Meta-analysis: Cross-reference results with crystallographic data (e.g., PDB entries of quinazoline-kinase complexes) to validate binding poses .
What strategies are effective for optimizing the metabolic stability of this compound derivatives in preclinical studies?
Answer:
Approaches include:
- Metabolic soft spot identification: Incubate derivatives with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Common sites of oxidation include the dimethoxybenzyl moiety .
- Structural modifications: Introduce electron-withdrawing groups (e.g., fluorine) at para positions to block cytochrome P450-mediated demethylation .
- Prodrug design: Mask polar groups (e.g., phosphate esters) to enhance bioavailability while maintaining in vivo activation .
How can researchers leverage computational tools to predict the binding affinity of this compound to non-kinase targets (e.g., GPCRs)?
Answer:
Integrate multi-scale modeling techniques:
- Molecular docking: Use AutoDock Vina or Glide to screen against GPCR homology models (e.g., CCR2 or dopamine receptors). Prioritize poses with favorable ΔG values (<−8 kcal/mol) .
- Molecular dynamics (MD) simulations: Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., hydrogen bonds with TM3/TM5 helices) .
- Machine learning: Train models on ChEMBL datasets to predict off-target affinities, incorporating descriptors like molecular fingerprints and topological polar surface area .
What analytical techniques are recommended for quantifying trace impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in water). Detect impurities at 254 nm; limit of quantification (LOQ) ≤0.1% .
- LC-HRMS: Identify unknown impurities via exact mass matching (mass error <3 ppm) and MS/MS fragmentation libraries .
- NMR spiking: Add authentic standards of suspected byproducts (e.g., demethylated analogs) to confirm retention times and spectral overlaps .
How do solvent and temperature influence the crystallization of this compound for X-ray studies?
Answer:
- Solvent selection: Slow evaporation from ethanol/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c). Avoid DMSO due to lattice incorporation .
- Temperature gradient: Cooling from 60°C to 4°C at 0.5°C/hour promotes nucleation. Crystals diffract to ~1.2 Å resolution when grown at 20°C .
- Additives: 5% (v/v) diethyl ether enhances crystal habit by reducing surface tension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
